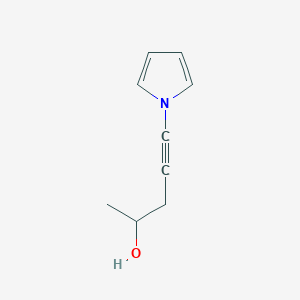

5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol

Description

Properties

CAS No. |

175352-09-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-pyrrol-1-ylpent-4-yn-2-ol |

InChI |

InChI=1S/C9H11NO/c1-9(11)5-4-8-10-6-2-3-7-10/h2-3,6-7,9,11H,5H2,1H3 |

InChI Key |

KRLUFARPOHZASA-UHFFFAOYSA-N |

SMILES |

CC(CC#CN1C=CC=C1)O |

Canonical SMILES |

CC(CC#CN1C=CC=C1)O |

Synonyms |

4-Pentyn-2-ol, 5-(1H-pyrrol-1-yl)- (9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 1h Pyrrol 1 Yl Pent 4 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 5-(1H-pyrrol-1-yl)pent-4-yn-2-ol can be achieved.

The ¹H NMR spectrum provides detailed information about the different proton environments in the molecule. For this compound, distinct signals are expected for the pyrrole (B145914) ring protons and the protons of the pentynyl side chain.

The pyrrole ring itself has two sets of chemically non-equivalent protons. The protons at the C2 and C5 positions (α-protons) are typically found further downfield compared to the protons at the C3 and C4 positions (β-protons) due to the electronic effects of the nitrogen atom. researchgate.netbeilstein-journals.org The N-substitution removes the N-H proton signal and influences the shifts of the ring protons.

The pentynyl side chain contains several distinct proton signals. The methine proton adjacent to the hydroxyl group (-CH(OH)-) is expected to appear as a multiplet. The adjacent methylene (B1212753) protons (-CH₂-) will also show a complex splitting pattern due to coupling with the methine proton and long-range coupling with the alkyne. The terminal methyl group (-CH₃) will appear as a doublet, coupled to the methine proton. mdpi.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H2/H5 | ~6.8 - 7.0 | t |

| Pyrrole H3/H4 | ~6.1 - 6.3 | t |

| -CH (OH)- | ~4.0 - 4.5 | m |

| -C≡C-CH ₂- | ~2.5 - 2.8 | m |

| -CH ₃ | ~1.2 - 1.4 | d |

| -OH | Variable | s (broad) |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. In this compound, signals for the pyrrole ring carbons, the alkyne carbons, and the carbons of the pentanol (B124592) side chain are expected.

The pyrrole ring carbons (C2/C5 and C3/C4) will resonate in the aromatic region, typically between 110 and 135 ppm. nih.govchemicalbook.com The carbons of the alkyne group (C≡C) have characteristic shifts in the range of 70-90 ppm. acgpubs.org The carbon bearing the hydroxyl group (-C(OH)-) will be found in the 50-70 ppm range, while the methylene and methyl carbons will appear at higher fields (lower ppm values). nist.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C2/C5 | ~120 - 125 |

| Pyrrole C3/C4 | ~108 - 112 |

| C ≡C-N | ~80 - 85 |

| -C ≡C- | ~70 - 75 |

| -C H(OH)- | ~55 - 65 |

| -C≡C-C H₂- | ~30 - 40 |

| -C H₃ | ~20 - 25 |

Note: These are estimated values based on analogous structures. chemicalbook.comacgpubs.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential. molport.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between the methine proton and the adjacent methylene and methyl protons in the pentynyl chain, as well as between the adjacent protons on the pyrrole ring. molport.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the pyrrole carbon signals can be definitively assigned by their correlation to the corresponding pyrrole proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is crucial for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the pyrrole protons and the first carbon of the alkyne, and between the methylene protons and the pyrrole ring, confirming the N-alkynyl linkage. molport.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can be useful for confirming the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The pyrrole ring exhibits several characteristic vibrational modes. chemicalbook.com These include C-H stretching, C-N stretching, and various ring stretching and bending vibrations. The N-substitution will influence the exact positions of these bands compared to unsubstituted pyrrole.

Table 3: Characteristic IR and Raman Bands for the Pyrrole Moiety

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretching (aromatic) | 3100 - 3150 | IR, Raman |

| C=C stretching | ~1530 | IR, Raman |

| C-N stretching | ~1390 | Raman |

| Ring breathing/deformation | ~1320, ~1035 | Raman |

Note: These are general ranges and can be influenced by substitution.

The carbon-carbon triple bond (C≡C) of the alkyne functional group gives rise to a characteristic stretching vibration. The position and intensity of this band can provide clues about the substitution of the alkyne.

For a terminal alkyne, the C≡C stretch typically appears in the region of 2100-2140 cm⁻¹. However, in this compound, the alkyne is internal and conjugated to the pyrrole ring. This conjugation can shift the stretching frequency to a slightly higher wavenumber, and the intensity of the band in the IR spectrum may be weak due to the relatively low change in dipole moment during the vibration. In contrast, this vibration often gives a strong signal in the Raman spectrum. mdpi.com

Table 4: Characteristic IR and Raman Bands for the Alkyne and Hydroxyl Groups

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretching (alcohol) | 3200 - 3600 (broad) | IR |

| C≡C stretching (internal) | 2215 - 2260 | IR (weak), Raman (strong) |

| C-O stretching (alcohol) | 1050 - 1200 | IR |

Analysis of Hydroxyl Group Vibrational Modes

The hydroxyl (-OH) group is a key functional group in this compound, and its vibrational modes, particularly the O-H stretching frequency, are sensitive to the molecular environment. Infrared (IR) spectroscopy is a powerful tool for probing these vibrations. The presence of intra- and intermolecular interactions, such as hydrogen bonding, can significantly influence the position and shape of the O-H stretching band. In a non-polar solvent or the gas phase, the hydroxyl group exhibits a sharp absorption band at higher frequencies, indicative of a "free" or non-hydrogen-bonded state. Conversely, in the solid state or in polar solvents, the formation of hydrogen bonds leads to a broadening and a shift of the absorption band to lower frequencies.

Computational methods, such as those based on quantum chemistry, can complement experimental IR data by modeling the vibrational frequencies of the molecule. These calculations can help to assign specific vibrational modes and to understand how different conformations and intermolecular interactions affect the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and formula of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov For this compound, with a chemical formula of C₉H₁₁NO, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Exact Mass | 149.0841 Da |

| Expected [M+H]⁺ | 150.0913 Da |

| Expected [M+Na]⁺ | 172.0733 Da |

Note: The exact mass and expected adduct ions are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule.

An X-ray crystallographic study of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the pentynyl chain and the orientation of the pyrrole ring relative to the rest of the molecule. For instance, in a similar compound, 4,4-bis(1H-pyrrol-2-yl)pentanol, the pyrrole rings were found to be inclined to one another by 62.30 (11)°, and the propanol (B110389) chain adopted an extended conformation. nih.govresearchgate.net

In the crystalline state, molecules of this compound will pack in a specific arrangement, stabilized by various intermolecular interactions. X-ray crystallography can precisely map these interactions, such as hydrogen bonds involving the hydroxyl group and the pyrrole nitrogen, as well as weaker van der Waals forces. For example, in the crystal structure of 4,4-bis(1H-pyrrol-2-yl)pentanol, intermolecular N—H⋯O hydrogen bonds were observed, leading to the formation of a helical arrangement. nih.govresearchgate.net Additionally, weak O—H⋯π interactions involving a pyrrole ring have been noted in related structures. nih.gov Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The presence of a chiral center in this compound necessitates the use of specialized analytical techniques to distinguish between its enantiomers, (R)-5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol and (S)-5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol. Chiroptical methods are ideally suited for this, providing information on the stereochemical composition of a sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will absorb one of these components more strongly than the other, resulting in a CD spectrum. The spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. The resulting curve, which can have positive or negative peaks, is characteristic of the molecule's absolute configuration and its enantiomeric excess (ee).

For this compound, the chromophores, such as the pyrrole ring and the alkyne group, will contribute to the CD spectrum. The electronic transitions associated with these groups will exhibit Cotton effects, which are characteristic positive or negative signals in the CD spectrum. The sign and magnitude of the Cotton effect can be empirically correlated with the absolute configuration of the stereocenter.

Hypothetical CD Data for Enantiomeric Purity Assessment:

To determine the enantiomeric purity of a sample of this compound, a calibration curve would first be established by measuring the CD signal of known mixtures of the pure enantiomers. The CD intensity at a specific wavelength (typically at the maximum of a Cotton effect) is directly proportional to the enantiomeric excess.

| Sample Description | Enantiomeric Excess (ee %) | Hypothetical CD Signal (mdeg) at λmax |

| Pure (R)-enantiomer | 100% | +150 |

| Pure (S)-enantiomer | 100% | -150 |

| Racemic Mixture | 0% | 0 |

| Sample A | 90% (R) | +135 |

| Sample B | 50% (S) | -75 |

| Unknown Sample | To be determined | +105 |

From the table above, the enantiomeric excess of the unknown sample can be calculated using the formula: ee (%) = (CD_sample / CD_pure) * 100 ee (%) = (105 / 150) * 100 = 70% (R)

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. An ORD spectrum is a plot of this specific rotation [α] against wavelength.

Similar to CD, ORD spectra exhibit Cotton effects in the regions where the molecule absorbs light. A positive Cotton effect corresponds to a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect in an ORD spectrum is also indicative of the absolute configuration of the chiral center.

Hypothetical ORD Data for this compound:

The enantiomeric purity of this compound can also be determined using ORD. The specific rotation at a particular wavelength, often chosen to be away from absorption bands (e.g., the sodium D-line at 589 nm), is measured for the sample and compared to the specific rotation of the pure enantiomer.

| Sample Description | Specific Rotation [α]D (degrees) | Enantiomeric Purity |

| Pure (R)-enantiomer | +95.0 | 100% (R) |

| Pure (S)-enantiomer | -95.0 | 100% (S) |

| Racemic Mixture | 0.0 | 0% |

| Unknown Sample | +66.5 | 70% (R) |

The enantiomeric purity of the unknown sample is calculated as: Enantiomeric Purity (%) = ([α]_sample / [α]_pure) * 100 Enantiomeric Purity (%) = (66.5 / 95.0) * 100 = 70% (R)

Both CD and ORD are powerful, complementary techniques for the stereochemical analysis of chiral molecules like this compound. While CD spectroscopy is often more sensitive and provides clearer data in regions of absorption, ORD can provide valuable information over a broader wavelength range. The application of these methods would be indispensable for the quality control and characterization of enantiomerically enriched samples of this compound.

Chemical Reactivity and Transformation Studies of 5 1h Pyrrol 1 Yl Pent 4 Yn 2 Ol

Reactions Involving the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to a variety of reactions that can modify its structure and electronic properties.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly activated towards electrophilic aromatic substitution, significantly more so than benzene. pearson.comlibretexts.orgonlineorganicchemistrytutor.com Substitution preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by an attack at these positions is better stabilized by resonance (three resonance structures) compared to an attack at the C3 or C4 positions (two resonance structures). onlineorganicchemistrytutor.comslideshare.net

For 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol, the substituent at the nitrogen atom can influence the precise outcome of these reactions. However, the fundamental preference for the α-positions is expected to remain. Key electrophilic substitution reactions applicable to the pyrrole ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring.

Nitration: Substitution with a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Addition of acyl and alkyl groups, respectively.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-5-(1H-pyrrol-1-yl)pent-4-yn-2-ol and/or 2,5-Dibromo-1-(pent-4-yn-2-ol-1-yl)-1H-pyrrole |

| Nitration | HNO₃/Acetic Anhydride | 2-Nitro-5-(1H-pyrrol-1-yl)pent-4-yn-2-ol |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 2-Acetyl-5-(1H-pyrrol-1-yl)pent-4-yn-2-ol |

Table 1: Illustrative examples of expected electrophilic aromatic substitution reactions on this compound.

Functionalization at the Nitrogen Atom

While the target molecule already possesses a substituent on the nitrogen atom, further reactions at this position are conceivable, although they would involve cleavage of the existing N-C bond, which is generally not a facile process. More relevant to related syntheses is the initial N-alkynylation of pyrrole to form the core structure. Copper-catalyzed coupling of pyrroles with 1-bromoalkynes is a documented method for creating N-alkynyl pyrroles. utexas.edu The reactivity of N-alkynyl azoles is characterized by a polarized alkyne due to the electron-withdrawing nature of the nitrogen, which in turn influences the reactivity of the azole ring itself. nih.gov

Pyrrole Dearomatization and Rearomatization Pathways

A significant transformation of the pyrrole ring involves its dearomatization, a process that disrupts the aromatic sextet. Intramolecular reactions between a pyrrole ring and a tethered alkyne have been shown to lead to pyrrole dearomatization, often facilitated by metal catalysts such as gold. nih.govacs.orgrawdatalibrary.netnih.gov In such reactions, the alkyne can act as an internal electrophile, attacking the electron-rich pyrrole ring. This can lead to the formation of bicyclic products. Subsequent reactions can then lead to rearomatization, potentially forming new fused ring systems. For instance, acid-catalyzed isomerization of cycloadducts can lead to the reformation of an indole (B1671886) or a related aromatic system. nih.gov

Cycloaddition Reactions of the Pyrrole Ring

The pyrrole ring can participate as a 4π component in cycloaddition reactions, such as the Diels-Alder reaction. However, the aromaticity of the pyrrole ring makes it a less reactive diene compared to furan. d-nb.infobeilstein-journals.org To facilitate these reactions, the pyrrole is often activated, for example, by the presence of electron-withdrawing groups on the nitrogen. N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with benzynes generated from diaryliodonium salts. d-nb.infobeilstein-journals.org In the context of this compound, the tethered alkyne could potentially act as a dienophile in an intramolecular Diels-Alder reaction, although this would likely require significant activation of either the pyrrole or the alkyne.

Reactions Involving the Alkyne Moiety

The internal alkyne in this compound is a site of unsaturation that can undergo a variety of addition reactions.

Alkyne Hydration and Hydroamination Reactions

The addition of water across the triple bond of an alkyne, known as hydration, is a fundamental transformation. This reaction can be catalyzed by mercury(II) salts in the presence of a strong acid, leading to the formation of a ketone via an enol intermediate. The regioselectivity of this reaction follows Markovnikov's rule. Alternatively, hydroboration-oxidation provides an anti-Markovnikov addition of water, yielding an aldehyde from a terminal alkyne. For an internal alkyne, as in the target molecule, hydration would lead to a ketone.

Hydroamination, the addition of an N-H bond across the alkyne, can occur either intermolecularly or intramolecularly. Given the structure of this compound, an intramolecular hydroamination is a plausible transformation, which would lead to the formation of a cyclic enamine or imine. Such reactions are often catalyzed by transition metals.

Furthermore, studies on N-alkyne-substituted pyrrole derivatives have shown that the alkyne can undergo nucleophilic cyclization. beilstein-journals.orgnih.gov For instance, the treatment of N-alkyne substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to the formation of fused pyrrolopyrazinone and pyrrolotriazinone skeletons. beilstein-journals.org The electronic nature of the substituents on the alkyne can influence the regioselectivity of the cyclization. beilstein-journals.orgnih.gov Similarly, electrophilic cyclization can be induced, for example by using iodine, which activates the alkyne towards intramolecular attack by a nucleophile. beilstein-journals.orgnih.gov

| Reaction Type | Reagents/Catalyst | Expected Product Type |

| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone |

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Ketone |

| Intramolecular Hydroamination | Transition Metal Catalyst (e.g., Au, Pt) | Cyclic Enamine/Imine |

| Intramolecular Cyclization (Nucleophilic) | Internal Nucleophile (e.g., -OH group) with activation | Fused Heterocycle |

Table 2: Potential reactions involving the alkyne moiety of this compound.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgwikipedia.org This reaction is a cornerstone of click chemistry, known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The CuAAC reaction represents a significant improvement over the thermal Huisgen cycloaddition, which typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The general scheme for the CuAAC reaction involves the reaction of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for lowering the activation energy of the reaction. wikipedia.org The resulting triazole products are stable, aromatic heterocycles with a wide range of applications in medicinal chemistry, materials science, and bioconjugation. nih.govrsc.org

Table 1: Examples of Catalysts and Conditions for CuAAC Reactions

| Catalyst System | Reducing Agent | Solvent | Temperature | Regioselectivity | Reference |

| Copper(I) salts (e.g., CuBr, CuI) | None (direct use) | Various organic solvents | Room Temperature | 1,4-disubstituted | wikipedia.org |

| Copper(II) sulfate (B86663) (CuSO₄) | Sodium ascorbate | Water, t-BuOH/H₂O | Room Temperature | 1,4-disubstituted | wikipedia.org |

| Functionalized NHC-based polynuclear catalysts | Not specified | Neat or CD₃CN | Room Temperature | 1,4-disubstituted | nih.gov |

This table is representative and specific conditions may vary depending on the azide substrate.

The mechanism of the CuAAC is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org The use of various copper catalysts, including functionalized N-heterocyclic carbene (NHC)-based polynuclear catalysts, has been explored to optimize reaction rates and catalyst loading. nih.gov The versatility of the CuAAC reaction allows for the incorporation of the pyrrole-containing moiety of this compound into a wide array of molecular architectures.

Metal-Catalyzed Alkynylation and Cyclization Reactions

The terminal alkyne of this compound can participate in various metal-catalyzed alkynylation and cyclization reactions. These transformations are powerful tools for the construction of complex carbocyclic and heterocyclic frameworks.

One important class of reactions is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the direct attachment of an aromatic or vinylic substituent to the alkyne terminus of this compound, further extending its molecular complexity.

Furthermore, the propargylic alcohol moiety can undergo metal-catalyzed cycloisomerization reactions. For instance, platinum(II) catalysts have been shown to effectively catalyze the cyclization of propargylic alcohols and their derivatives to form various heterocyclic structures such as indolizines and pyrrolones. nih.govnih.gov In these reactions, the metal catalyst activates the alkyne towards nucleophilic attack by a tethered nucleophile. While not directly demonstrated with this compound, the general reactivity pattern suggests its potential as a substrate for such transformations.

Gold catalysts are also known to mediate the cyclization of ynones, which could be synthesized from this compound through oxidation of the hydroxyl group. researchgate.net These gold-catalyzed reactions can proceed through various pathways, including nucleophilic attack on the activated alkyne, leading to the formation of substituted pyrrolin-4-ones. researchgate.net

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of different functional groups and the modulation of the molecule's properties.

Oxidation Reactions to Carbonyls

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-(1H-pyrrol-1-yl)pent-4-yn-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese dioxide (MnO₂), and Swern or Dess-Martin periodinane oxidations. The resulting ynone is a valuable intermediate for further synthetic manipulations, such as Michael additions or participation in metal-catalyzed cyclization reactions. researchgate.net

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification reactions.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions will yield the corresponding esters. medcraveonline.com Esterification can be catalyzed by acids or promoted by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). medcraveonline.com Enzymatic esterification, using lipases, offers a milder and often more selective alternative to chemical methods. medcraveonline.com The formation of ester derivatives can be used to introduce a wide range of functional groups and to modify the biological and physical properties of the parent molecule. medcraveonline.com

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. Alternatively, acid-catalyzed addition to alkenes or reaction with other alcohols can also form ethers. These reactions provide a means to introduce different alkyl or aryl groups at the 2-position of the pentynyl chain.

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid, or more commonly, by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including azides, cyanides, thiols, and amines, at this position. For example, a gold(I)-catalyzed cyclization followed by nucleophilic substitution has been demonstrated for related ynone systems, where various nucleophiles such as water, alcohols, and indoles can be introduced. researchgate.net This highlights the potential for diverse functionalization following the activation of the hydroxyl group or its oxidized ketone counterpart.

Rearrangements Involving Propargylic Alcohols (e.g.,bohrium.comnih.gov-Wittig Rearrangement)

The structural motif of a propargylic alcohol, as present in this compound, is susceptible to several classical and modern rearrangement reactions. These transformations are powerful tools for creating new carbon-carbon or carbon-oxygen bonds and generating diverse molecular architectures. Key examples include the bohrium.comnih.gov-Wittig rearrangement and the Meyer-Schuster rearrangement.

The bohrium.comnih.gov-Wittig rearrangement is a concerted, pericyclic process that transforms allylic or propargylic ethers into homoallylic or allenic alcohols, respectively. wikipedia.orgorganic-chemistry.org The reaction proceeds through a five-membered, envelope-like transition state under strongly basic conditions at low temperatures. wikipedia.orgscribd.com For a propargylic substrate, the rearrangement would typically involve deprotonation of the carbon adjacent to the ether oxygen, followed by a bohrium.comnih.gov-sigmatropic shift to yield an allenic alcohol. organic-chemistry.org While highly stereocontrolled, the scope for propargyl ethers can be limited, and it competes with the bohrium.comrsc.org-Wittig rearrangement, especially at higher temperatures. wikipedia.orgorganic-chemistry.org In the context of this compound, this would first require conversion of the alcohol to an appropriate ether.

In contrast, the Meyer-Schuster rearrangement is an acid-catalyzed transformation of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The mechanism involves protonation of the alcohol, a rate-determining 1,3-hydroxyl shift, and subsequent tautomerization to form the enone product. wikipedia.org This reaction has high atom economy and has seen extensive application in synthesis. ucl.ac.uk Modern variations frequently employ transition metal catalysts, such as gold(I) complexes, which act as soft Lewis acids to activate the alkyne π-system under milder conditions. ucl.ac.uknsf.gov For tertiary propargylic alcohols, a competing pathway known as the Rupe rearrangement can occur, leading to α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org

A comparison of these two rearrangement pathways as they might apply to derivatives of this compound is detailed below.

| Rearrangement | Required Conditions | Key Intermediate/Transition State | Expected Product Type |

|---|---|---|---|

| bohrium.comnih.gov-Wittig Rearrangement | Strong base (e.g., n-BuLi), low temperature, ether substrate | Concerted bohrium.comnih.gov-sigmatropic shift via 5-membered cyclic transition state | Allenic alcohol |

| Meyer-Schuster Rearrangement | Acid catalyst (Brønsted or Lewis, e.g., Au(I)) | Vinyl cation / Allenic cation | α,β-Unsaturated ketone |

Synergistic Reactivity and Cascade Transformations

The multiple functional groups within this compound—the pyrrole ring, the alkyne, and the hydroxyl group—provide a platform for designing powerful cascade reactions. These sequences allow for the rapid construction of complex molecular scaffolds from a single starting material in one pot, often with high atom economy and stereocontrol.

Intramolecular Cyclization Pathways

The proximity of the nucleophilic pyrrole ring and the electrophilic (upon activation) alkyne in this compound makes it an ideal substrate for intramolecular cyclization reactions. These transformations are pivotal for synthesizing fused heterocyclic systems, such as pyrrolo[1,2-a]azepines, which are core structures in various bioactive natural products.

A predominant strategy for effecting such cyclizations is the use of transition-metal catalysts, particularly soft, π-acidic metals like gold(I). nih.gov Gold catalysts activate the alkyne towards nucleophilic attack from the electron-rich pyrrole ring. bohrium.comnih.gov This intramolecular hydroarylation typically involves a 7-endo-dig cyclization, where the C2 position of the pyrrole attacks one of the alkyne carbons. Subsequent steps lead to the formation of a seven-membered azepine ring fused to the pyrrole. The specific outcome can be influenced by the catalyst, solvent, and substitution pattern on the pyrrole. rsc.org For instance, studies on related N-propargyl pyrroles have shown that catalysts like ZnI₂ can promote the formation of pyrrolo[1,2-a]azepines. rsc.org

The table below summarizes representative catalytic systems used for the cyclization of pyrrole-containing ynols and related structures.

| Catalyst System | Substrate Type | Product Type | Reference Finding |

|---|---|---|---|

| Gold(I) complexes (e.g., Ph₃PAuNTf₂) | N-alkynylhydroxamines and enolizable ketones | Fused polycyclic pyrroles | Triggers a cascade featuring an initial 3,3-sigmatropic rearrangement followed by cyclization. nih.gov |

| ZnI₂ | 1,2,4-trisubstituted N-propargyl pyrroles | Pyrrolo[1,2-a]azepines | Selectively produces the fused azepine ring system. rsc.org |

| FeCl₃ | Tertiary enamides with ketone groups | 5-hydroxy-1H-pyrrol-2(5H)-ones | Catalyzes tandem intramolecular enaminic addition and a 1,3-hydroxy rearrangement. nih.gov |

| Palladium complexes | Internal alkynes and 2-amino-3-iodoacrylates | Highly functionalized pyrroles | An efficient method for regioselective cyclization to form substituted pyrroles. organic-chemistry.org |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are a cornerstone of efficient synthetic chemistry. The functional handles of this compound make it a potentially valuable building block in such transformations.

While specific MCRs starting with this exact molecule are not extensively documented, its constituent parts suggest several possibilities. The terminal alkyne and secondary alcohol moieties are reactive partners in numerous well-established MCRs. For example, the alkyne could participate in A³-coupling (aldehyde-alkyne-amine) or Ugi-azide reactions. The pyrrole nucleus itself can be constructed via MCRs, such as the Hantzsch synthesis or variations of the Paal-Knorr reaction, which combine amines, dicarbonyls, and other components. researchgate.netorientjchem.org

A hypothetical MCR could involve the reaction of this compound with an isocyanide and a carboxylic acid (a Passerini-type reaction) or with an amine and a carbonyl compound (a Mannich-type reaction involving the alkyne). Another approach involves the [4+1] cycloaddition of α,β-unsaturated imidoyl cyanides with isocyanides, which can be part of a consecutive MCR sequence to build polysubstituted pyrroles. nih.gov The development of such a process would offer a rapid route to highly complex and diverse pyrrole-containing molecules. researchgate.net

Chemoselective Functionalization of Multiple Reactive Sites

A significant challenge and opportunity in the chemistry of this compound is the chemoselective functionalization of its distinct reactive sites: the secondary alcohol, the alkyne, and the pyrrole ring. Achieving selectivity requires careful choice of reagents and reaction conditions to target one group while leaving the others intact.

The Secondary Alcohol: This group can be readily oxidized to the corresponding ketone using standard reagents like pyridinium chlorochromate (PCC) or through Swern or Dess-Martin oxidations. It can also be protected (e.g., as a silyl (B83357) ether) to prevent its participation in subsequent reactions, or it can be used as a nucleophile in esterification or etherification reactions.

The Alkyne: The terminal alkyne is a versatile handle for a wide array of transformations. It is susceptible to metal-catalyzed additions, cycloadditions (e.g., in "click chemistry" with azides), and coupling reactions like the Sonogashira coupling. Gold-catalyzed reactions, in particular, show a high affinity for activating alkyne π-bonds. nih.govresearchgate.net

The Pyrrole Ring: The pyrrole nucleus is an electron-rich aromatic system prone to electrophilic substitution. uctm.edu Reactivity is highest at the α-positions (C2 and C5). Since the C1 nitrogen is substituted, electrophilic attack is expected to occur preferentially at the C5 position. Reactions like Vilsmeier-Haack formylation, halogenation with N-halosuccinimides (NBS, NCS), or Friedel-Crafts acylation can be used to functionalize the ring. Recent methods have also demonstrated unusual regioselectivity in the oxidation of substituted pyrroles, offering pathways to products that might not be accessible through classical means. nih.gov

The table below outlines potential chemoselective transformations at each reactive site.

| Reactive Site | Reaction Type | Typical Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Secondary Alcohol | Oxidation | PCC, DMP, Swern | Ketone |

| Protection | TBDMSCl, Imidazole | Silyl Ether | |

| Alkyne | Sonogashira Coupling | Ar-I, Pd catalyst, Cu(I) co-catalyst, base | Disubstituted Alkyne |

| Click Chemistry | Organic Azide, Cu(I) catalyst | Triazole | |

| Pyrrole Ring (C5) | Vilsmeier-Haack | POCl₃, DMF | Aldehyde |

| Halogenation | NBS, NCS in CCl₄ | Bromo- or Chloro-pyrrole |

Theoretical and Computational Investigations of 5 1h Pyrrol 1 Yl Pent 4 Yn 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol at the atomic and electronic levels. These calculations solve the Schrödinger equation, or its approximations, for the molecule, yielding detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for systems of this size. DFT studies on pyrrole (B145914) derivatives and propargyl alcohols focus on several key areas. nih.govacs.org

For this compound, DFT would be employed to determine its most stable three-dimensional structure through geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov Other electronic descriptors, such as the electrostatic potential mapped onto the electron density surface, can reveal the regions of the molecule most susceptible to electrophilic or nucleophilic attack. asianpubs.org

Table 1: Illustrative DFT-Calculated Properties for a Model Pyrrole System This table presents representative data for a simple pyrrole derivative, illustrating the type of information obtained from DFT calculations for this compound.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 D |

Ab initio calculations, which are based on first principles without empirical parameters, are also employed to study molecules like this compound. asianpubs.org These methods, such as Møller–Plesset perturbation theory (MP2), can provide highly accurate energies for locating energy minima (stable isomers and conformers) and transition states (the highest energy point along a reaction pathway).

Identifying transition states is critical for understanding reaction kinetics, as the energy difference between the reactant and the transition state determines the activation energy of a reaction. nih.govrsc.org For a molecule with multiple reactive sites like this compound, ab initio calculations can map out the potential energy surface for various possible reactions, such as intramolecular cyclizations or rearrangements. nih.gov

The flexible pentynol chain of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. This is achieved by rotating the single bonds in the molecule and calculating the energy at each step.

The results of a conformational analysis are often visualized as an energy landscape or potential energy surface. This map shows the relative energies of different conformers and the energy barriers that separate them. Understanding the preferred conformation is essential, as the molecule's shape can significantly influence its reactivity and interactions with other molecules.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. nih.govarxiv.org For this compound, this involves modeling how the molecule might be synthesized and how it might react under various conditions.

The synthesis of N-substituted pyrroles and the reactions of propargyl alcohols have been subjects of computational study. acs.orgresearchgate.net The Paal-Knorr synthesis is a common method for creating pyrrole rings, and computational models can help understand its mechanism. researchgate.netnumberanalytics.com Likewise, the synthesis of the target molecule likely involves the alkynylation of pyrrole followed by further functionalization, or the reaction of a pyrrole-containing building block with a pentynol precursor.

Computational modeling can investigate the feasibility of different synthetic routes by calculating the reaction energies and activation barriers for each step. arxiv.org This can guide the design of efficient syntheses by identifying the most energetically favorable pathways and predicting potential side products. For instance, modeling the cyclization reactions that propargyl alcohols can undergo is a key area of research. acs.orgnih.gov

Table 2: Example of Calculated Activation Energies for a Hypothetical Cyclization Step This table provides example data to illustrate how computational modeling can compare different potential reaction pathways for a molecule like this compound.

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| 5-exo-dig Cyclization | Gold(I) | Dichloromethane | 15.2 |

| 6-endo-dig Cyclization | Gold(I) | Dichloromethane | 19.8 |

| 5-exo-dig Cyclization | Acid | Tetrahydrofuran | 25.4 |

The structure of this compound, with its electron-rich pyrrole ring, nucleophilic alkyne, and chiral alcohol center, suggests a rich and complex reactivity. nih.govnih.gov Computational methods can predict where and how this molecule is most likely to react.

Reactivity can be predicted using DFT-derived indices. nih.gov For example, Fukui functions or local philicity indices can identify the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. This allows for predictions of regioselectivity in reactions like additions or substitutions.

Computational studies are also crucial for predicting selectivity in reactions such as intramolecular cyclizations. The alkyne and alcohol groups can potentially react to form various cyclic products. Computational modeling can determine the activation energies for different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig), predicting which product is kinetically favored. nih.govnih.gov Furthermore, for a chiral molecule, these models can predict stereoselectivity, an essential aspect for applications in fields like medicinal chemistry and materials science. nih.gov

Catalyst Design and Optimization through Computational Approaches

Computational chemistry plays a pivotal role in the rational design and optimization of catalysts for the synthesis of complex molecules like this compound. The synthesis of N-substituted pyrroles, for instance, can be achieved through methods like the Paal-Knorr reaction, which involves the condensation of a γ-diketone with a primary amine. mdpi.com The synthesis of related propargyl derivatives can also involve catalytic processes. nih.gov

Theoretical approaches, particularly Density Functional Theory (DFT), are employed to elucidate reaction mechanisms and predict the efficiency of various catalysts. hilarispublisher.com For the synthesis of pyrrole derivatives, computational studies can model the reaction pathways of different catalytic systems, such as those based on copper, to understand the intricate steps of coupling and cyclization. acs.org

The process of computational catalyst design typically involves:

Mechanism Elucidation: DFT calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. mdpi.com This helps in understanding the step-by-step process of bond formation and breaking.

Catalyst Screening: A variety of potential catalysts, including those based on different metals or with different ligand systems, can be computationally screened to predict their activity and selectivity for a specific transformation. researchgate.net

Optimization: By systematically modifying the structure of a promising catalyst in silico, researchers can fine-tune its electronic and steric properties to enhance its performance, leading to higher yields and better selectivity under milder reaction conditions. For example, in the synthesis of pyrrole-fused pyrimidines, computational screening has been used to identify potent enzyme inhibitors. researchgate.net

This computational pre-screening significantly reduces the experimental effort required, making the discovery of new and improved catalytic systems more efficient and cost-effective.

Spectroscopic Property Prediction

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their characterization and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations have become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in these calculations to determine the isotropic shielding tensors, which are then converted to chemical shifts. aps.org

For a molecule like this compound, theoretical predictions can help in assigning the signals in the experimental spectrum to specific nuclei within the molecule. This is particularly useful for complex structures where spectral overlap can make assignments ambiguous. The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. rsc.org A comparison of predicted and experimental shifts can confirm the proposed structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Predicted using a representative DFT method (e.g., B3LYP/6-31G(d)) and referenced appropriately. Actual experimental values may vary.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (Pyrrole N-H) | - | 120.5 |

| 2, 5 (Pyrrole C-H) | 6.70 | 108.9 |

| 3, 4 (Pyrrole C-H) | 6.15 | 110.2 |

| 6 (Alkyne C) | - | 85.3 |

| 7 (Alkyne C) | 2.35 | 75.1 |

| 8 (CH₂) | 2.60 | 25.4 |

| 9 (CH-OH) | 4.20 | 65.8 |

| 10 (CH₃) | 1.30 | 23.7 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Harmonic vibrational frequency calculations using DFT can predict the vibrational modes of a molecule. nih.gov These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in peak assignment. theaic.org

For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and various C-H and C-N stretches and bends associated with the pyrrole ring and the alkyl chain. youtube.com Computational analysis can be particularly useful in understanding the vibrations of the terminal alkyne group. aip.orgresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Calculated at a representative DFT level of theory (e.g., B3LYP/6-31G(d)).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3450 | Strong, Broad |

| Pyrrole C-H Stretch | 3100-3150 | Medium |

| Aliphatic C-H Stretch | 2950-3000 | Medium |

| C≡C Stretch | 2120 | Weak to Medium |

| C-O Stretch | 1150 | Strong |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. youtube.comacs.org These calculations provide information about the electronic transitions between molecular orbitals, including their energies and intensities (oscillator strengths). researchgate.net

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λₘₐₓ) and help to understand the nature of the electronic transitions, such as π→π* transitions within the pyrrole ring or transitions involving the alkyne moiety. researchgate.net This information is valuable for understanding the photophysical properties of the molecule and for designing molecules with specific optical properties. acs.org

Table 3: Predicted UV-Vis Absorption Properties for this compound (Illustrative) Calculated using a representative TD-DFT method (e.g., TD-B3LYP/6-31G(d)).

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO |

Advanced Applications and Derivatization Strategies for 5 1h Pyrrol 1 Yl Pent 4 Yn 2 Ol in Specialized Chemical Research

Supramolecular Chemistry and Molecular Recognition

The distinct functional groups within 5-(1H-pyrrol-1-yl)pent-4-yn-2-ol provide multiple points for non-covalent interactions, making it an attractive scaffold for constructing complex supramolecular assemblies.

Design of Ligands and Receptors Incorporating the Scaffold

The pyrrole (B145914) moiety of this compound can act as a hydrogen bond donor, while the hydroxyl group can serve as both a donor and an acceptor. The alkyne can participate in π-stacking interactions. This multi-functional nature allows for the design of sophisticated ligands and receptors for molecular recognition. For instance, derivatives of this scaffold can be synthesized to create host molecules capable of selectively binding specific guest ions or small organic molecules. The design of such systems is crucial for applications in sensing, catalysis, and drug delivery. nih.govnih.gov

The pyrrole ring, a common motif in biologically active compounds, can be incorporated into ligands designed to interact with biological targets. rsc.org The structural rigidity imparted by the alkyne can help in pre-organizing the binding sites of a receptor, leading to higher affinity and selectivity. Research in this area often involves computational modeling to predict binding affinities and guide the synthesis of new ligand derivatives.

Self-Assembly Studies of Derived Systems

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. The functional groups of this compound can drive the self-assembly of its derivatives into a variety of architectures, such as films, gels, and nanoparticles. For example, the introduction of long alkyl chains can lead to the formation of amphiphilic molecules that self-assemble in solution.

Studies on self-assembled monolayers (SAMs) of pyrrole derivatives on surfaces like gold have demonstrated their potential in modifying surface properties and in the controlled fabrication of polymeric films. researchgate.net The interplay of hydrogen bonding, π-π stacking, and van der Waals forces in these systems can be fine-tuned by chemical modification of the parent scaffold, allowing for control over the morphology and properties of the resulting self-assembled structures. nih.gov

Materials Science and Functional Polymers

The presence of a polymerizable pyrrole ring and a reactive alkyne group makes this compound a valuable precursor for the synthesis of advanced materials with tailored properties.

Precursors for Conjugated Polymers (e.g., Polypyrroles)

Polypyrrole is a well-known conducting polymer with a wide range of applications. iosrjournals.orgnih.gov The synthesis of polypyrrole is often achieved through the chemical or electrochemical oxidation of the pyrrole monomer. researchgate.netijert.orgum.es By using functionalized pyrroles like this compound as monomers, it is possible to introduce specific functionalities into the resulting polymer chain.

The hydroxyl and alkyne groups in the side chain can be used for post-polymerization modifications, allowing for the creation of functional materials with properties tailored for specific applications. For example, the alkyne can be used for "click" chemistry reactions to attach other molecules, while the hydroxyl group can be modified to alter the polymer's solubility or to introduce cross-linking sites.

Table 1: Comparison of Polymerization Methods for Pyrrole and its Derivatives

| Polymerization Method | Description | Advantages | Disadvantages |

| Chemical Oxidative Polymerization | Monomer is polymerized using a chemical oxidant (e.g., FeCl₃). nih.govum.es | Simple, cost-effective, scalable. nih.gov | Can be difficult to control polymer structure and properties. |

| Electrochemical Polymerization | Polymer film is grown on an electrode surface by applying an electrical potential. | Good control over film thickness and morphology. | Limited to conductive substrates, may be less scalable. |

Integration into Optoelectronic and Semiconducting Materials

The conjugated π-system of the pyrrole ring is responsible for the electronic properties of polypyrroles. researchgate.net By incorporating this compound into conjugated polymer backbones, it is possible to tune the optoelectronic properties of the resulting materials. nih.gov The alkyne group, in particular, can extend the conjugation and influence the HOMO-LUMO gap of the polymer, which in turn affects its absorption and emission properties. rsc.org

These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). msstate.edu The ability to functionalize the polymer side chains provides a route to control the material's processability, morphology, and interfacial properties, which are all critical for device performance. acs.org Theoretical studies, such as those using density functional theory (DFT), are often employed to predict the electronic and optical properties of new polypyrrole derivatives and guide the design of materials with desired characteristics. researchgate.netnih.gov

Development of Hybrid Materials with Controlled Architecture

The dual functionality of the pyrrole and alkyne groups in this compound allows for its use in the creation of hybrid materials. For instance, the pyrrole moiety can be polymerized to form a conducting polymer matrix, while the alkyne group can be used to anchor the polymer to other materials, such as nanoparticles or surfaces, through covalent bonding.

This approach enables the fabrication of composite materials with a controlled architecture and a combination of properties from the different components. For example, a conducting polymer-nanoparticle hybrid could exhibit both the conductivity of the polymer and the unique optical or catalytic properties of the nanoparticle. Such materials are of interest for applications in sensing, catalysis, and energy storage.

Catalysis and Organocatalysis

The functional groups within this compound offer multiple points for its development as a ligand for transition metal catalysis and as a chiral catalyst itself.

Ligand Design for Transition Metal Catalysis

The pyrrole nitrogen and the hydroxyl group of this compound can act as coordination sites for transition metals, making it a potential bidentate ligand. The design of such ligands is a cornerstone of developing novel catalysts with enhanced reactivity and selectivity. researchgate.netrsc.org The pyrrole moiety, being an electron-rich aromatic heterocycle, can modulate the electronic properties of a metal center, influencing its catalytic activity. researchgate.net The alkyne group can also participate in coordination or undergo further transformations in the catalytic cycle. rsc.org

The development of new pyrrole-based ligands is an active area of research, with applications in various transition metal-catalyzed reactions, including cross-coupling and oxidation reactions. researchgate.net The specific combination of a pyrrole ring and a propargylic alcohol in this compound could lead to ligands with unique steric and electronic properties, potentially enabling challenging transformations.

| Ligand Feature | Potential Catalytic Application | Rationale |

| Pyrrole Nitrogen | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulation of metal center's electronics |

| Hydroxyl Group | Asymmetric transfer hydrogenation | Formation of a stable chelate with the metal |

| Alkyne Group | Pauson-Khand reaction | Participation in cycloaddition reactions |

Chiral Catalyst Development from Enantiomerically Pure Forms

The secondary alcohol in this compound introduces a chiral center. The synthesis of enantiomerically pure propargylic alcohols is a well-established field, with several catalytic asymmetric methods available for the addition of alkynes to aldehydes. nih.govacs.orgnih.gov These methods can be applied to produce enantiomerically pure (R)- or (S)-5-(1H-pyrrol-1-yl)pent-4-yn-2-ol.

These enantiopure compounds can serve as valuable chiral ligands for asymmetric catalysis. The coordination of the pyrrole nitrogen and the chiral hydroxyl group to a metal center can create a chiral environment, enabling the stereoselective synthesis of a wide range of molecules. nih.gov The enantiomeric purity of the resulting products in such reactions is often high, demonstrating the effectiveness of chiral propargylic alcohol-based ligands. acs.orgnih.gov

| Asymmetric Synthesis Method | Catalyst Type | Potential Enantiomeric Excess (ee) |

| Asymmetric alkyne addition | Zinc-ProPhenol complex nih.gov | High |

| Catalytic asymmetric alkynylation | Chiral ligands with metals like Zn, Cu, or Ru | Generally >90% |

| Asymmetric reduction of ynones | Chiral borane (B79455) reagents | Variable, can be high |

Building Block in Complex Molecule Synthesis

The distinct functionalities of this compound make it a valuable starting material for the construction of more complex and biologically relevant molecules. tamu.edursc.org

Total Synthesis of Natural Products Incorporating Pyrrole or Alkyne Units

Pyrrole and alkyne moieties are present in a wide array of natural products with diverse biological activities. researchgate.netresearchgate.netchim.it The pyrrole ring is a key component of many alkaloids and marine natural products, while the alkyne group is found in various polyketides and other secondary metabolites. The bifunctional nature of this compound allows for its incorporation into synthetic strategies targeting such natural products.

For instance, the pyrrole unit could be further functionalized through electrophilic substitution or cross-coupling reactions, while the alkyne and alcohol can undergo a variety of transformations, including cycloadditions, reductions, and oxidations, to build up the carbon skeleton of the target natural product. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org

| Natural Product Class | Key Functional Moieties | Potential Synthetic Contribution of the Building Block |

| Pyrrolizidine alkaloids | Pyrrole or dihydropyrrole ring | Source of the pyrrole nucleus |

| Lamellarins chim.it | Substituted pyrrole core | Introduction of a C-substituted pyrrole |

| Polyketides | Long carbon chains with oxygen functionalities | The pentynyl chain can be extended or modified |

Synthesis of Bioactive Analogues and Privileged Scaffolds

The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govalliedacademies.orgbohrium.comnih.govmdpi.com By using this compound as a starting point, medicinal chemists can generate libraries of novel compounds for drug discovery programs.

The pyrrole ring, the alkyne, and the alcohol can be systematically modified to explore the structure-activity relationships (SAR) of new chemical entities. For example, the pyrrole ring can be substituted at various positions, the alkyne can be converted to other functional groups like alkenes or triazoles, and the alcohol can be oxidized, reduced, or derivatized.

| Modification Strategy | Target Biological Activity | Rationale |

| Substitution on the pyrrole ring | Anticancer, Antimicrobial nih.gov | Fine-tuning of electronic and steric properties for target binding |

| Conversion of the alkyne to a triazole (Click Chemistry) | Diverse biological targets | Introduction of a stable, polar, and hydrogen-bonding capable moiety |

| Derivatization of the hydroxyl group | Improved pharmacokinetic properties | Altering solubility, metabolic stability, and cell permeability |

Molecular Probes and Labeling Agents

The terminal alkyne in this compound makes it an ideal candidate for use in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.netnih.govscispace.comresearchgate.netbiorxiv.org This reaction allows for the specific and efficient labeling of biomolecules in complex biological systems.

The compound can be attached to a molecule of interest, and the terminal alkyne serves as a "handle" for the subsequent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, that bears an azide (B81097) group. nih.govbiorxiv.org This strategy is widely used for in vitro and in vivo imaging, proteomics, and other chemical biology applications. researchgate.netscispace.com The pyrrole moiety could also contribute to the binding or recognition of specific biological targets.

| Application | Reporter Tag | Detection Method |

| Protein labeling researchgate.net | Azide-functionalized fluorophore | Fluorescence microscopy |

| Activity-based protein profiling | Azide-functionalized biotin | Western blot or mass spectrometry |

| Glycan imaging | Azide-containing metabolic label | Confocal microscopy |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Sonogashira coupling for alkyne formation followed by pyrrole substitution. For example, pyrrole groups can be introduced via reactions with 2,5-dimethoxytetrahydrofuran under acidic conditions . Solvent choice (e.g., dichloromethane or DMSO) and catalysts (e.g., sodium hydride) critically affect reaction rates and purity. Optimize temperature (60–80°C) and monitor via TLC to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, focusing on pyrrole proton shifts (δ 6.5–7.0 ppm) and alkyne signals (δ 2.0–3.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₂N₂O: 189.1022). IR spectroscopy identifies hydroxyl (3300–3500 cm⁻¹) and alkyne (2100–2260 cm⁻¹) groups .

Q. How do steric and electronic effects of substituents impact the compound’s stability?

- Methodological Answer : Electron-withdrawing groups (e.g., halogens) on the pyrrole ring increase stability by reducing electron density, while bulky substituents on the pentynol chain may hinder reactivity. Compare analogs like 2-chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol to assess substituent effects .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation or polymerization) be minimized during synthesis?

- Methodological Answer : Control stoichiometry (1:1 molar ratio for pyrrole and alkyne precursors) and use inert atmospheres (N₂/Ar) to prevent oxidation. Add reagents dropwise to avoid exothermic side reactions. Employ scavengers like molecular sieves to absorb byproducts .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

- Methodological Answer : Perform docking studies to compare binding affinities with target proteins (e.g., enzymes or receptors). Use SAR (Structure-Activity Relationship) analysis to isolate contributions from the alkyne vs. hydroxyl groups. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. Compare reaction rates in DCM vs. THF to optimize selectivity .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) to estimate logP (predicted ~2.1 for C₁₀H₁₂N₂O) and membrane permeability. Molecular dynamics simulations assess interactions with lipid bilayers or plasma proteins .

Data Analysis & Optimization

Q. How to address conflicting NMR data for pyrrole-proton coupling patterns?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature during acquisition. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with literature data for analogous pyrrole derivatives .

Q. What experimental designs validate the compound’s role as a intermediate in drug discovery?

- Methodological Answer : Conduct cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the alkyne or hydroxyl group. Monitor bioactivity of derivatives against disease targets (e.g., kinases or GPCRs) to establish therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.